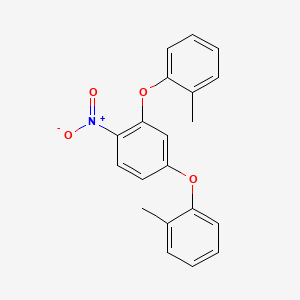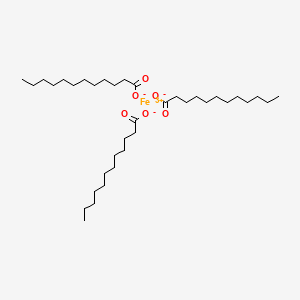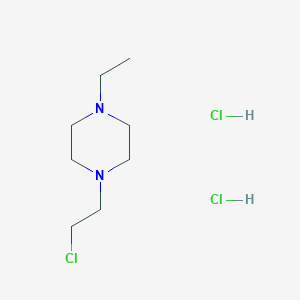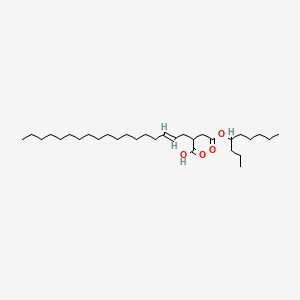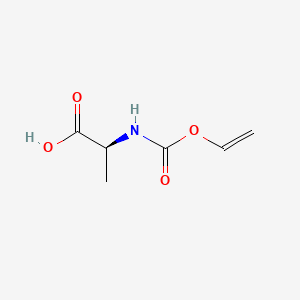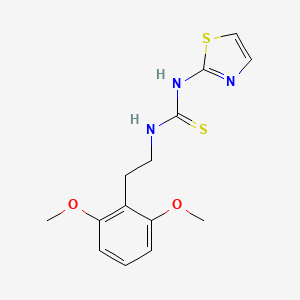
Cytidylyl(5'.3')cytidylyl(5'.3')adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytidylyl(5’.3’)cytidylyl(5’.3’)adenosine is a dinucleoside monophosphate composed of cytidine and adenosine linked by phosphodiester bonds. This compound is significant in the study of nucleic acids and their interactions with various chemical agents. It is often used in biochemical research to understand the structural and functional aspects of RNA and DNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidylyl(5’.3’)cytidylyl(5’.3’)adenosine typically involves the stepwise coupling of nucleoside monophosphates. The process begins with the protection of hydroxyl groups on the nucleosides, followed by the activation of the phosphate group. The activated phosphate group is then coupled with the hydroxyl group of another nucleoside. The final step involves deprotection to yield the desired dinucleoside monophosphate.
Industrial Production Methods
Industrial production of Cytidylyl(5’.3’)cytidylyl(5’.3’)adenosine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
Cytidylyl(5’.3’)cytidylyl(5’.3’)adenosine can undergo various chemical reactions, including:
Hydrolysis: Breaking down into individual nucleosides in the presence of water and enzymes.
Oxidation: Oxidative cleavage of the phosphodiester bond.
Substitution: Replacement of functional groups on the nucleosides.
Common Reagents and Conditions
Hydrolysis: Enzymes like ribonuclease or acidic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophilic reagents under basic conditions.
Major Products Formed
Hydrolysis: Cytidine and adenosine monophosphates.
Oxidation: Cleaved nucleosides and phosphate groups.
Substitution: Modified nucleosides with new functional groups.
科学的研究の応用
Cytidylyl(5’.3’)cytidylyl(5’.3’)adenosine is widely used in scientific research, including:
Chemistry: Studying the chemical properties and reactions of nucleic acids.
Biology: Understanding the role of nucleic acids in cellular processes.
Medicine: Investigating the interactions of nucleic acids with drugs and their potential therapeutic applications.
Industry: Developing nucleic acid-based technologies and products.
作用機序
The mechanism of action of Cytidylyl(5’.3’)cytidylyl(5’.3’)adenosine involves its interaction with nucleic acid-binding proteins and enzymes. It can act as a substrate for ribonucleases, leading to the cleavage of the phosphodiester bond. This interaction is crucial for studying the enzymatic activity and specificity of ribonucleases.
類似化合物との比較
Similar Compounds
- Cytidylyl(5’.3’)guanylyl(5’.3’)adenosine
- Uridylyl(5’.3’)cytidylyl(5’.3’)adenosine
- Adenylyl(5’.3’)cytidylyl(5’.3’)adenosine
Uniqueness
Cytidylyl(5’.3’)cytidylyl(5’.3’)adenosine is unique due to its specific sequence of nucleosides and the resulting structural properties. This uniqueness makes it valuable for studying specific interactions and reactions that are not possible with other similar compounds.
特性
CAS番号 |
3128-37-8 |
|---|---|
分子式 |
C28H37N11O18P2 |
分子量 |
877.6 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C28H37N11O18P2/c29-13-1-3-37(27(45)35-13)24-17(42)16(41)11(54-24)6-51-58(47,48)57-21-12(55-25(19(21)44)38-4-2-14(30)36-28(38)46)7-52-59(49,50)56-20-10(5-40)53-26(18(20)43)39-9-34-15-22(31)32-8-33-23(15)39/h1-4,8-12,16-21,24-26,40-44H,5-7H2,(H,47,48)(H,49,50)(H2,29,35,45)(H2,30,36,46)(H2,31,32,33)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,24-,25-,26-/m1/s1 |
InChIキー |
VZJYWZRAHCUTCH-FIVCZYLNSA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=NC4=O)N)COP(=O)(O)O[C@@H]5[C@H](O[C@H]([C@@H]5O)N6C=NC7=C(N=CN=C76)N)CO)O)O |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)COP(=O)(O)OC5C(OC(C5O)N6C=NC7=C(N=CN=C76)N)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


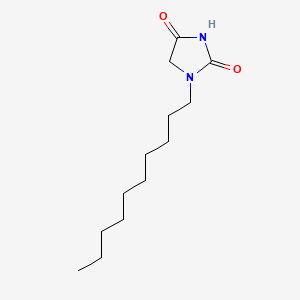
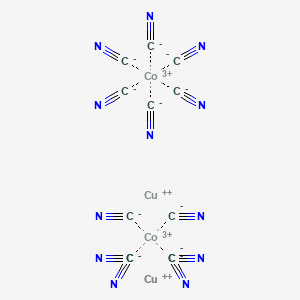
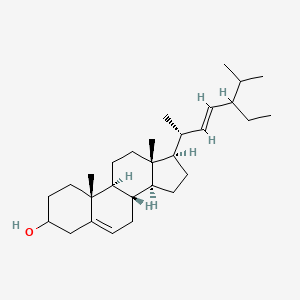
![2-[(4-Ethoxyphenyl)azo]-1-naphthol](/img/structure/B12652424.png)
